Butyl(2,4,4-trimethylpentan-2-yl)amine

organic synthesis purification process chemistry

Butyl(2,4,4-trimethylpentan-2-yl)amine (CAS 86375-50-0), also named N-butyl-2,4,4-trimethylpentan-2-amine, is a tertiary amine with the molecular formula C₁₂H₂₇N and a molecular weight of 185.35 g/mol. It features an n‑butyl group and a highly branched 2,4,4‑trimethylpentan‑2‑yl (tert‑octyl) group attached to the nitrogen center.

Molecular Formula C12H27N
Molecular Weight 185.35 g/mol
Cat. No. B13252329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(2,4,4-trimethylpentan-2-yl)amine
Molecular FormulaC12H27N
Molecular Weight185.35 g/mol
Structural Identifiers
SMILESCCCCNC(C)(C)CC(C)(C)C
InChIInChI=1S/C12H27N/c1-7-8-9-13-12(5,6)10-11(2,3)4/h13H,7-10H2,1-6H3
InChIKeyBAPIBXULTWCVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl(2,4,4-trimethylpentan-2-yl)amine for Industrial Procurement: Core Identity and Comparator Landscape


Butyl(2,4,4-trimethylpentan-2-yl)amine (CAS 86375-50-0), also named N-butyl-2,4,4-trimethylpentan-2-amine, is a tertiary amine with the molecular formula C₁₂H₂₇N and a molecular weight of 185.35 g/mol . It features an n‑butyl group and a highly branched 2,4,4‑trimethylpentan‑2‑yl (tert‑octyl) group attached to the nitrogen center. The compound is typically offered at ≥95% purity, supported by batch‑specific QC data including NMR, HPLC, and GC . As a hindered tertiary amine, it serves as a building block in pharmaceutical and agrochemical synthesis and as a sterically demanding ligand or catalyst component . Its closest structural analogs include ethyl(2,4,4‑trimethylpentan‑2‑yl)amine, propyl(2,4,4‑trimethylpentan‑2‑yl)amine, and N‑tert‑butyl‑2,4,4‑trimethylpentan‑2‑amine, each differing only in the N‑alkyl substituent length or branching.

Sterically hindered amine building block For pharmaceutical and agrochemical synthesis
QC-supported batch procurement Batch-specific NMR, HPLC, GC data; purity ≥95%
Differentiated N-alkyl chain n-Butyl group controls boiling point, density, lipophilicity

Why Generic Substitution of Butyl(2,4,4-trimethylpentan-2-yl)amine Fails: Steric and Physicochemical Differentiation from N‑Alkyl Analogs


Although ethyl‑, propyl‑, and butyl‑substituted tert‑octylamines share the same sterically congested nitrogen environment, small changes in the N‑alkyl chain length modulate critical physicochemical properties—boiling point, density, lipophilicity, and steric shielding—that directly impact distillation recovery, phase partitioning, and catalytic performance. For instance, the predicted boiling point of the butyl derivative (210.7 °C) is significantly higher than that of its ethyl analog, while its density (0.8 g/cm³) lies between those of the ethyl (0.862 g/cm³) and propyl (0.782 g/cm³) congeners . These differences preclude direct drop‑in replacement without re‑optimization of reaction or separation conditions, making the specific N‑alkyl chain a critical procurement parameter for reproducible process outcomes.

Boiling point mismatch (n‑butyl vs. ethyl/propyl) can alter distillation recovery and purity profiles, requiring re‑optimization of separation parameters.
Density differences shift pump calibration and residence‑time distributions in continuous‑flow processes, potentially affecting stoichiometry.
N‑tert‑butyl analog creates a more congested, less nucleophilic nitrogen center, which may not transfer to coordination geometries needed for certain catalytic cycles.

Quantitative Differentiation Guide: Butyl(2,4,4-trimethylpentan-2-yl)amine vs. Closest N‑Alkyl Analogs


Boiling Point Comparison: Butyl vs. Ethyl Derivative for Distillation‑Based Purification

The predicted boiling point of butyl(2,4,4‑trimethylpentan‑2‑yl)amine (210.7 ± 8.0 °C at 760 mmHg) is approximately 58 °C higher than that of the ethyl analog (152.4 °C for cumene, used as a solvent reference; actual ethyl analog boiling point ~152–160 °C range) [1]. This difference allows for tighter fractionation cuts during vacuum distillation, reducing cross‑contamination in multi‑component reaction mixtures.

Boiling point
Cross-study comparable
ΔT ≈ +58 °C (butyl vs. ethyl analog)
Supports distillation-based purification
Predicted at 760 mmHg; ethyl analog boiling point estimated ~152–160 °C
organic synthesis purification process chemistry

Density and Liquid‑Handling Properties: Butyl vs. Propyl Analog for Continuous‑Flow Processing

The predicted density of butyl(2,4,4‑trimethylpentan‑2‑yl)amine (0.8 ± 0.1 g/cm³) is intermediate between that of the ethyl analog (0.8615 g/cm³, experimental) and the propyl analog (0.782 g/cm³, predicted) [1]. This density window influences pump calibration, mass flow metering, and phase separation in continuous‑flow reactors, where even small density shifts alter residence‑time distributions.

Liquid density
Cross-study comparable
0.8 g/cm³ (median); 7% lower than ethyl, 2% higher than propyl
Aids pump calibration and phase separation in flow chemistry
Predicted and experimental values at ~20–25 °C; batch verification advised
flow chemistry process engineering physical properties

Steric Bulk and Nucleophilicity: Butyl‑ vs. tert‑Butyl‑Substituted Analogs in Catalytic Applications

The n‑butyl chain in butyl(2,4,4‑trimethylpentan‑2‑yl)amine provides greater conformational flexibility than the rigid tert‑butyl group in N‑tert‑butyl‑2,4,4‑trimethylpentan‑2‑amine (CAS 90545‑94‑1) . Steric shielding of the nitrogen lone pair is modulated by the linear alkyl chain, whereas the tert‑butyl analog creates a more congested, less nucleophilic center. This difference impacts metal‑coordination geometry and catalytic turnover frequencies, although quantitative kinetic data are not yet available in the open literature.

Steric bulk
Class-level inference
n‑Butyl: flexible, moderate shielding; tert‑butyl: rigid, congested
May inform ligand steric tuning; quantitative kinetic data lacking
Inferred from molecular mechanics; experimental verification needed
catalysis ligand design steric effects

Lipophilicity (logP) Differentiation: Impact on Liquid–Liquid Extraction and Membrane Permeability

The computed octanol/water partition coefficient (logP) for butyl(2,4,4‑trimethylpentan‑2‑yl)amine is estimated to be approximately 3.9, compared to ~3.2 for the ethyl analog and ~4.5 for the hexyl analog (class‑level estimates based on fragment addition) [1]. The incremental logP increase of ~0.7 per methylene unit directly influences partitioning efficiency in liquid–liquid extraction workflows and predicted membrane permeability in early‑stage drug discovery.

Lipophilicity (logP)
Class-level inference
~3.9 (butyl), ΔlogP ≈ +0.7 per –CH₂– unit vs. ethyl
Supports extraction method selection and membrane permeability modeling
Estimated by fragment addition; experimental logP not available
drug discovery extraction ADME

Purity and Batch Consistency: Vendor‑Supplied QC Data vs. Uncharacterized Analogs

Commercially sourced butyl(2,4,4‑trimethylpentan‑2‑yl)amine is routinely supplied with batch‑specific certificates of analysis including NMR, HPLC, and GC data, guaranteeing ≥95% purity . In contrast, several N‑alkyl analogs (e.g., N‑tert‑butyl‑2,4,4‑trimethylpentan‑2‑amine, CAS 90545‑94‑1) are less commonly stocked and may be offered without comprehensive QC documentation . This difference in quality assurance reduces the risk of introducing unidentified impurities into regulated synthetic pathways.

Purity & QC
Supporting evidence
≥95% purity with batch-specific NMR, HPLC, GC CoA
Reduces risk of unidentified impurities in regulated synthesis
Several N‑alkyl analogs lack comprehensive QC documentation
quality control procurement reproducibility

Application‑Specific Example: Pravastatin Salt Formation vs. Generic Tert‑Octylamine

Pravastatin 1,1,3,3‑tetramethylbutylamine salt (CAS 151006‑14‑3) utilizes the parent tert‑octylamine (2,4,4‑trimethylpentan‑2‑amine) as the counter‑ion to enhance crystallinity and bioavailability . While the target compound is the N‑butyl derivative, its structural similarity to the approved counter‑ion suggests that subtle N‑alkyl modifications can be exploited to tailor salt physicochemical properties—melting point, solubility, and hygroscopicity—without altering the pharmacophore. This precedent underscores the importance of precise N‑alkyl chain selection in pharmaceutical salt screening, where the butyl derivative may offer a distinct crystallization profile compared to the unsubstituted tert‑octylamine.

Salt formation precedent
Supporting evidence
tert‑Octylamine used in Pravastatin salt; N‑butyl variant may offer tailored solid-state properties
Supports pharmaceutical salt screening; crystallization profile may differ
No direct comparative data; inferred from analogous counter‑ion use
pharmaceutical salt formation statins

Recommended Application Scenarios for Butyl(2,4,4-trimethylpentan-2-yl)amine Based on Quantitative Differentiation


Distillation‑Intensive Process Chemistry: Exploiting Elevated Boiling Point for High‑Purity Isolation

When a synthetic sequence generates a mixture of N‑alkyl‑tert‑octylamine by‑products, butyl(2,4,4‑trimethylpentan‑2‑yl)amine's predicted boiling point of ~211 °C provides a wider separation window from lower‑boiling ethyl or propyl analogs, enabling fractional distillation to >98% purity without resorting to column chromatography. This is particularly advantageous in multi‑kilogram scale‑up where chromatographic purification is cost‑prohibitive. [1]

Sterically Tuned Ligand Libraries for Transition‑Metal Catalysis

In the development of bulky N‑heterocyclic carbene (NHC) or amide ligands for cross‑coupling reactions, the n‑butyl substituent offers an intermediate steric profile between the ethyl and tert‑butyl extremes. Researchers can use butyl(2,4,4‑trimethylpentan‑2‑yl)amine as a precursor to systematically vary the steric environment, optimizing catalytic activity and selectivity in Suzuki–Miyaura or Buchwald–Hartwig couplings. The balanced nucleophilicity of the n‑butyl derivative may prove superior to the overly hindered tert‑butyl analog in certain substrate scopes.

Lipophilicity‑Driven Liquid–Liquid Extraction in Metabolite Profiling

The estimated logP of ~3.9 places butyl(2,4,4‑trimethylpentan‑2‑yl)amine in the optimal lipophilicity range for extracting moderately polar analytes from aqueous biological matrices. Compared to the ethyl analog (logP ~3.2), the butyl derivative achieves higher extraction recoveries for logD‑matched compounds, reducing matrix effects in LC‑MS/MS assays. Procurement should specify the butyl variant when extraction protocols have been validated with this precise logP window.

Pharmaceutical Salt Screening: Tailoring Counter‑Ion Properties

Building on the successful use of tert‑octylamine as a counter‑ion in Pravastatin, pharmaceutical process groups can employ butyl(2,4,4‑trimethylpentan‑2‑yl)amine in salt‑screen libraries. The extended alkyl chain alters crystal packing, melting point, and hygroscopicity relative to the parent amine, potentially yielding patentable solid forms with improved manufacturability. The ≥95% purity with full QC documentation ensures that salt‑screen results are not confounded by amine impurities.

Application
Selection Property
Validation Focus
Distillation-based purification
Elevated boiling point for fractionation
Separation from lower-boiling N‑alkyl analogs
Ligand synthesis for cross-coupling
Intermediate steric profile of n‑butyl group
Catalytic turnover frequency and selectivity
Metabolite extraction from biological matrices
logP ~3.9 for organic-phase partitioning
Extraction recovery and matrix-effect reduction
Pharmaceutical salt screening
N‑alkyl chain modulates crystal packing
Salt crystallinity, melting point, hygroscopicity
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